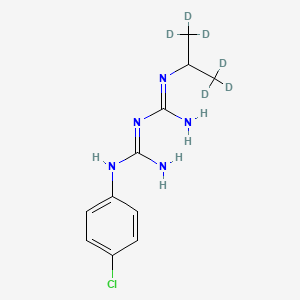

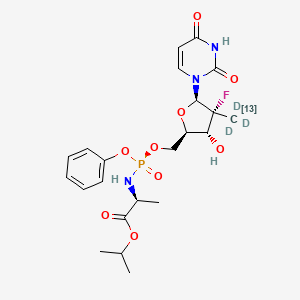

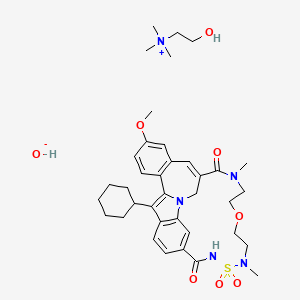

6-beta-Naloxol D5 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-beta-Naloxol D5 hydrochloride is the deuterium labeled 6-beta-Naloxol, which is an opioid antagonist closely related to naloxone.

Scientific Research Applications

Metabolism Study

A study conducted by Cone (1976) explored the metabolism of drugs with a hydromorphone structure, specifically focusing on 6-alpha and 6-beta hydroxy metabolites, including 6-beta-naloxol. The research detailed a method for isolating these metabolites from urine and analyzing them using chromatography techniques. This study is significant in understanding the metabolism of opioid drugs and their derivatives in different species, highlighting species-specific differences in drug metabolism (Cone, 1976).

Transdermal Drug Delivery

Research by Kiptoo et al. (2008) investigated the percutaneous absorption of a transdermal codrug of naltrexol, which includes 6-beta-naltrexol, in hairless guinea pigs. The study aimed to evaluate the feasibility of 6-beta-naltrexol for transdermal drug delivery, potentially useful in treating alcohol dependence and tobacco addiction. The findings showed favorable skin absorption rates and indicated no significant skin sensitization, suggesting the viability of 6-beta-naltrexol in transdermal applications (Kiptoo et al., 2008).

Enhancement of Transdermal Delivery

Another study by Kiptoo et al. (2006) focused on enhancing the delivery of 6-beta-naltrexol across human skin. The researchers synthesized a codrug and evaluated its permeation rates. Their findings demonstrated that the codrug significantly increased the flux of 6-beta-naltrexol through human skin, supporting its potential use in transdermal drug delivery systems (Kiptoo et al., 2006).

properties

Molecular Formula |

C19H19D5ClNO4 |

|---|---|

Molecular Weight |

370.88 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)